molecular formula C24H17FN2O5 B4042374 (4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

Cat. No.: B4042374
M. Wt: 432.4 g/mol
InChI Key: GYDBHHBWFVHJRZ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and an oxazole ring

Scientific Research Applications

(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-fluorobenzaldehyde with 2-methylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 5-nitro-2-methoxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.

    Trifluoromethylpyridines: These compounds share the fluorine substitution but have different core structures.

Uniqueness

(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one is unique due to its combination of a fluorophenyl group, a nitrophenyl group, and an oxazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5/c1-15-6-2-4-8-19(15)23-26-21(24(28)32-23)13-17-12-18(27(29)30)10-11-22(17)31-14-16-7-3-5-9-20(16)25/h2-13H,14H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDBHHBWFVHJRZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
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(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
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(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
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(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
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(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Reactant of Route 6
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(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

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